molecular formula C19H16N6S B11493357 11-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

11-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Cat. No.: B11493357
M. Wt: 360.4 g/mol
InChI Key: OVVHEOSJBURQFM-UHFFFAOYSA-N
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Description

“11-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-7,8,9,10-tetrahydro[1,3]benzimidazo[1,2-b]isoquinolin-6-yl cyanide” is a complex organic compound that features multiple functional groups, including a triazole ring, a sulfanyl group, a benzimidazole ring, and a cyanide group. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “11-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-7,8,9,10-tetrahydro[1,3]benzimidazo[1,2-b]isoquinolin-6-yl cyanide” likely involves multiple steps, including the formation of the triazole ring, the introduction of the sulfanyl group, and the construction of the benzimidazole and isoquinoline rings. Typical synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and nitriles under acidic or basic conditions.

    Introduction of the Sulfanyl Group: Thiolation reactions using thiols or disulfides in the presence of a suitable catalyst.

    Construction of the Benzimidazole Ring: Condensation reactions involving o-phenylenediamine and carboxylic acids or their derivatives.

    Formation of the Isoquinoline Ring: Pictet-Spengler reactions involving β-phenylethylamines and aldehydes or ketones.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazole ring or the cyanide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the cyanide group may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with triazole and benzimidazole rings are often studied for their potential antimicrobial, antifungal, and anticancer activities.

Medicine

In medicine, such compounds may be investigated for their potential as therapeutic agents, particularly in the treatment of infectious diseases or cancer.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “11-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-7,8,9,10-tetrahydro[1,3]benzimidazo[1,2-b]isoquinolin-6-yl cyanide” would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit the synthesis of essential biomolecules in microorganisms. If it has anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.

    Isoquinoline Derivatives: Compounds like papaverine, which is used as a vasodilator.

Uniqueness

The uniqueness of “11-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-7,8,9,10-tetrahydro[1,3]benzimidazo[1,2-b]isoquinolin-6-yl cyanide” lies in its combination of multiple functional groups, which may confer a unique spectrum of biological activities and chemical reactivity.

Properties

Molecular Formula

C19H16N6S

Molecular Weight

360.4 g/mol

IUPAC Name

11-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile

InChI

InChI=1S/C19H16N6S/c1-24-11-21-23-19(24)26-18-13-7-3-2-6-12(13)14(10-20)17-22-15-8-4-5-9-16(15)25(17)18/h4-5,8-9,11H,2-3,6-7H2,1H3

InChI Key

OVVHEOSJBURQFM-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SC2=C3CCCCC3=C(C4=NC5=CC=CC=C5N24)C#N

Origin of Product

United States

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